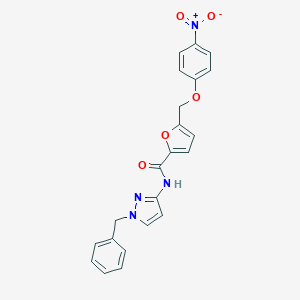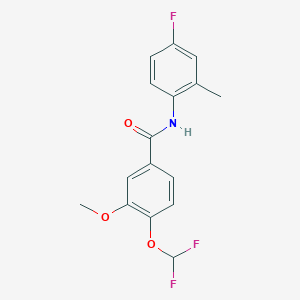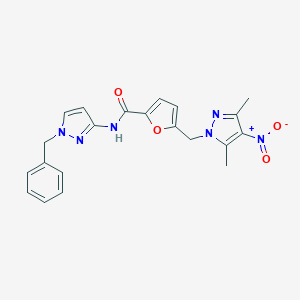![molecular formula C17H17FN6O3 B279867 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B279867.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. It inhibits the activity of histone deacetylases (HDACs) that play a crucial role in the regulation of gene expression and cell growth. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory cytokines. It further inhibits the activity of monoamine oxidase (MAO) that is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). It further reduces oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various studies. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. Its potential toxicity and side effects also need to be evaluated before its clinical application.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide. One direction is to explore its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its efficacy and reduce its toxicity. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied in detail to understand its mechanism of action and optimize its dosing regimen. Finally, its clinical efficacy and safety need to be evaluated in human trials to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with 1-(2-fluorobenzyl)-3-(pyrazol-1-yl)acetone in the presence of a suitable coupling agent and a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C17H17FN6O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H17FN6O3/c1-11-17(24(26)27)12(2)23(20-11)10-16(25)19-15-7-8-22(21-15)9-13-5-3-4-6-14(13)18/h3-8H,9-10H2,1-2H3,(H,19,21,25) |
InChI-Schlüssel |
LREWEEUTLJXHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)